An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-bromo-3-methylquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-bromo-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of 2-Amino-6-bromo-3-methylquinoline, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental procedures in published literature, this document outlines a proposed synthetic pathway based on established chemical principles, specifically the Friedländer annulation. Furthermore, it presents a comprehensive characterization profile, including predicted and analogous spectroscopic data (NMR, IR, and Mass Spectrometry), to aid researchers in the identification and quality assessment of this molecule. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic pharmaceuticals and natural products with a wide array of biological activities. The strategic functionalization of the quinoline scaffold is a critical aspect of drug design, enabling the modulation of therapeutic properties. The title compound, 2-Amino-6-bromo-3-methylquinoline, incorporates several key pharmacophoric features: a 2-amino group, which can act as a hydrogen bond donor and a site for further derivatization; a bromine atom at the 6-position, which can influence the electronic properties and metabolic stability of the molecule, and also serve as a handle for cross-coupling reactions; and a 3-methyl group, which can impact the compound's conformation and interaction with biological targets. This guide serves as a practical resource for the synthesis and analysis of this promising scaffold.
Proposed Synthesis Pathway
A reliable method for the synthesis of 2-amino-3-methylquinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or nitrile function. The proposed synthesis for 2-Amino-6-bromo-3-methylquinoline utilizes the reaction between 2-amino-5-bromobenzaldehyde and propionitrile in the presence of a base.
Caption: Proposed Friedländer synthesis of 2-Amino-6-bromo-3-methylquinoline.
Experimental Protocols
Synthesis of 2-Amino-6-bromo-3-methylquinoline
This protocol is a proposed method based on the principles of the Friedländer synthesis[1].
Materials and Reagents:
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2-Amino-5-bromobenzaldehyde
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Propionitrile
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Potassium hydroxide (KOH)
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Ethanol, absolute
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in absolute ethanol.
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Add propionitrile (1.2 eq) to the solution.
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To this mixture, add powdered potassium hydroxide (1.5 eq) portion-wise while stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Amino-6-bromo-3-methylquinoline.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.
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Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Ionization: Use Electrospray Ionization (ESI) or Electron Impact (EI).
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Analysis: Acquire a full scan mass spectrum to determine the molecular weight and isotopic distribution.
Characterization Data
The following tables summarize the expected and predicted data for 2-Amino-6-bromo-3-methylquinoline.
Table 1: Physical and Molecular Properties
| Property | Value | Reference |
| CAS Number | 203506-01-8 | [2] |
| Molecular Formula | C₁₀H₉BrN₂ | [2] |
| Molecular Weight | 237.10 g/mol | [2] |
| Predicted Boiling Point | 371.2 ± 37.0 °C | [2] |
| Predicted Density | 1.564 ± 0.06 g/cm³ | [2] |
| Predicted XlogP | 2.9 | [3] |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are predicted based on analogous structures and may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~6.5 - 7.5 | Broad singlet |
| H-4 | ~7.8 - 8.0 | Singlet |
| H-5 | ~7.6 - 7.8 | Doublet |
| H-7 | ~7.4 - 7.6 | Doublet of doublets |
| H-8 | ~7.9 - 8.1 | Doublet |
| -CH₃ | ~2.3 - 2.5 | Singlet |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are predicted based on analogous structures and may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~118 - 122 |
| C-4 | ~135 - 139 |
| C-4a | ~146 - 150 |
| C-5 | ~128 - 132 |
| C-6 | ~115 - 119 |
| C-7 | ~130 - 134 |
| C-8 | ~125 - 129 |
| C-8a | ~122 - 126 |
| -CH₃ | ~15 - 19 |
Table 4: Expected Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3450 - 3300 | N-H stretching (asymmetric & symmetric) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic -CH₃) |
| 1650 - 1600 | N-H bending (scissoring) |
| 1620 - 1580 | C=N and C=C stretching (quinoline ring) |
| 1400 - 1350 | C-H bending (aliphatic -CH₃) |
| 850 - 800 | C-H bending (out-of-plane, aromatic) |
| 600 - 500 | C-Br stretching |
Table 5: Expected Mass Spectrometry (MS) Data
| m/z Value (Predicted) | Interpretation |
| 237 / 239 | [M+H]⁺ molecular ion peak cluster (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio) |
| 222 / 224 | [M+H - CH₃]⁺ fragment |
| 158 | [M+H - Br]⁺ fragment |
Experimental Workflow Visualization
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 2-Amino-6-bromo-3-methylquinoline. The proposed Friedländer synthesis offers a viable route to this molecule, and the compiled characterization data serves as a benchmark for its identification and quality control. This information is intended to facilitate further research into the potential applications of this and related quinoline derivatives in drug discovery and materials science. Researchers should note that the provided synthesis protocol is a proposed route and may require optimization for yield and purity.
